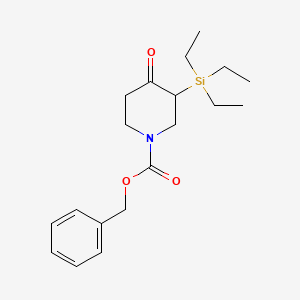
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate is a heterocyclic compound with the molecular formula C19H29NO3Si and a molecular weight of 347.52 g/mol . This compound is known for its role as a precursor to Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene for cycloaddition reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound is a precursor to a Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene for cycloaddition reactions.
Substitution Reactions: The presence of the triethylsilyl group allows for substitution reactions under specific conditions.
Common Reagents and Conditions
Fluoride Ions: Used to generate the reactive azacyclic allene from the Garg silyl triflate precursor.
Sodium Methoxide: Employed in the cyclization step during synthesis.
Major Products Formed
Azacyclic Allene: Formed from the Garg silyl triflate precursor upon exposure to fluoride.
Aplicaciones Científicas De Investigación
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds through cycloaddition reactions.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate involves its conversion to a Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene. This intermediate can participate in various cycloaddition reactions, forming complex heterocyclic structures . The molecular targets and pathways involved are primarily related to the formation of these reactive intermediates and their subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate
- 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
- 2-Bromo-6-(trimethylsilyl)phenyl triflate
Uniqueness
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate is unique due to its ability to generate a reactive azacyclic allene upon exposure to fluoride, making it a valuable precursor for cycloaddition reactions . This property distinguishes it from other similar compounds, which may not form such reactive intermediates under similar conditions .
Propiedades
Fórmula molecular |
C19H29NO3Si |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
benzyl 4-oxo-3-triethylsilylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3Si/c1-4-24(5-2,6-3)18-14-20(13-12-17(18)21)19(22)23-15-16-10-8-7-9-11-16/h7-11,18H,4-6,12-15H2,1-3H3 |
Clave InChI |
TWVWOIVZXPXUSX-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)
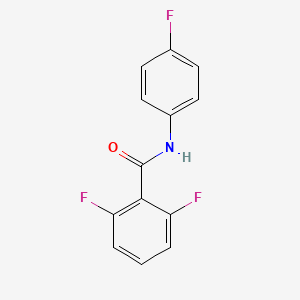
![Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-](/img/structure/B15280921.png)
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)
![4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
![2-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B15280933.png)
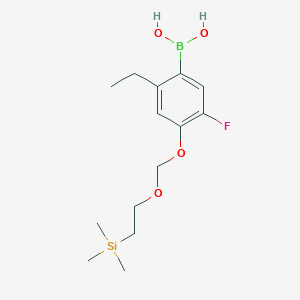
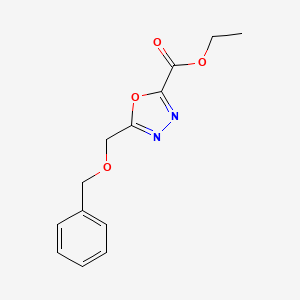
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15280958.png)
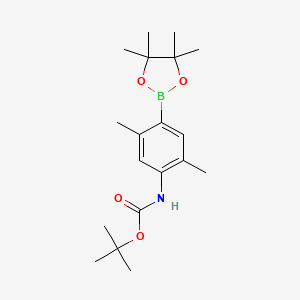
![2-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15280975.png)
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)
